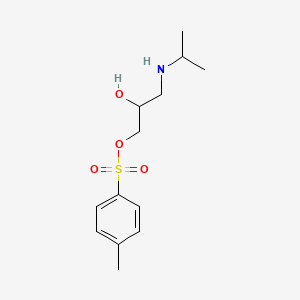

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate)

Description

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) is a sulfonate ester derivative characterized by a hydroxy-amino-propyl backbone linked to a 4-methylbenzenesulphonate group.

Properties

CAS No. |

79881-85-9 |

|---|---|

Molecular Formula |

C13H21NO4S |

Molecular Weight |

287.38 g/mol |

IUPAC Name |

[2-hydroxy-3-(propan-2-ylamino)propyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H21NO4S/c1-10(2)14-8-12(15)9-18-19(16,17)13-6-4-11(3)5-7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |

InChI Key |

JKDBIWMKHJPVEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CNC(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) typically involves the reaction of 2-hydroxy-3-(isopropylamino)propanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pharmaceutical Impurities and Analogs

lists impurities such as N-[3-Acetyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]-propoxy]phenyl]propanamide Hydrochloride (Imp. J(EP)) and N-[3-Butanoyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]-propoxy]phenyl]butanamide Hydrochloride (Imp. K(EP)). These share the hydroxy-3-[(1-methylethyl)amino]propoxy motif but differ in substituents (acetyl vs. butanoyl) and the presence of a sulfonate group.

- Key Differences: The target compound lacks the arylacetamide moiety found in Imp. The sulfonate group in the target compound may enhance water solubility compared to the hydrochloride salts of Imp. J/K, which rely on amine protonation for solubility .

Pesticide Esters with 1-Methylethyl Groups

highlights esters like bromopropylate and chloropropylate , which incorporate a 1-methylethyl ester group. These compounds are structurally distinct from the target sulfonate but share the 1-methylethyl substituent.

- Functional Group Comparison :

- Target Compound : Sulfonate ester (electron-withdrawing group).

- Pesticide Analogs : Carboxylic acid esters (electron-deficient aryl groups).

- Implications :

Fluorinated Sulfonic Acid Derivatives

lists perfluorinated sulfonic acids such as 1-Propanesulfonic acid, 2-hydroxy-3-[ethyl[(nonafluorobutyl)sulfonyl]amino]-. These share the sulfonate group but feature fluorinated chains.

- Structural and Functional Contrasts :

Data Table: Comparative Analysis

Research Findings and Implications

- Pharmaceutical Context: The target compound’s structural similarity to Imp. J/K(EP) suggests it may arise during the synthesis of β-blocker analogs or related drugs. Its sulfonate group could improve bioavailability compared to non-sulfonated analogs .

- Industrial Relevance : Unlike fluorinated sulfonates, the absence of perfluorinated chains in the target compound reduces concerns about bioaccumulation, aligning it with safer chemical design principles .

- Stability Considerations : The sulfonate ester linkage may offer a balance between reactivity (for derivatization) and stability, contrasting with hydrolytically labile esters in pesticides .

Biological Activity

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate), also known as a sulfonate derivative, is a compound of interest due to its potential biological activities. Its structure features a hydroxyl group, an isopropyl amino group, and a sulfonate moiety attached to a 4-methylbenzene ring, contributing to its solubility and reactivity in biological systems. This article reviews its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.

Structural Characteristics

The structural formula of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) can be represented as follows:

This compound's unique combination of functional groups enhances its interaction with various biological targets.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methylbenzenesulfonic acid | Sulfonic acid group attached to a methylbenzene | Simpler structure without amino or hydroxyl groups |

| Isopropanolamine | Contains an isopropyl amino group | Lacks the sulfonate and aromatic features |

| 2-Hydroxypropylamine | Hydroxymethyl group with an amine | No sulfonate; simpler molecular structure |

Enzyme Inhibition

Preliminary studies indicate that 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) may exhibit enzyme inhibition properties. The sulfonate group likely enhances its binding affinity to various enzymes, potentially affecting their catalytic activity. Research is ongoing to elucidate specific enzyme targets and mechanisms involved.

Receptor Modulation

The compound may also act as a receptor modulator , influencing the activity of specific receptors in biological systems. This modulation could lead to alterations in signaling pathways, thereby impacting physiological responses. Understanding the binding interactions and affinity for receptors is crucial for assessing its pharmacological profile.

Case Studies

- Study on Enzyme Interaction : A recent study explored the interaction of the compound with acetylcholinesterase (AChE), revealing that it exhibits competitive inhibition. This suggests potential applications in treating conditions related to cholinergic dysfunction.

- Receptor Binding Affinity : Another investigation assessed the compound's affinity for adrenergic receptors, showing significant binding activity that may influence cardiovascular responses.

Pharmacological Potential

The pharmacological potential of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) includes:

- Antihypertensive Effects : Given its interaction with adrenergic receptors, there is potential for use in managing hypertension.

- Neuroprotective Properties : Its ability to inhibit AChE may offer neuroprotective effects, making it a candidate for Alzheimer's disease research.

Toxicological Considerations

While the biological activity is promising, it is essential to evaluate the toxicity profile of this compound. Initial assessments suggest moderate toxicity levels, necessitating further studies to establish safe dosage ranges and side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.